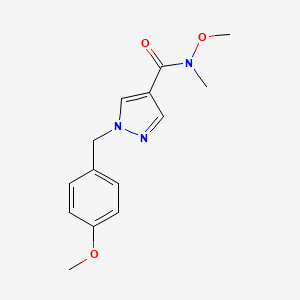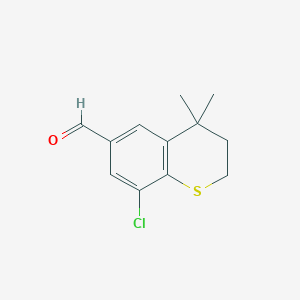![molecular formula C11H8Cl3NOS B1446985 2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803589-82-3](/img/structure/B1446985.png)
2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one
Overview
Description
2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one (2,2,2-TCP) is a synthetic compound with potential applications in scientific research. It is a member of the pyrrole family and is structurally related to other compounds such as pyrrolizidine alkaloids. 2,2,2-TCP has been studied for its potential to modulate the activity of enzymes and receptors involved in the regulation of biological processes. This review article will discuss the synthesis method of 2,2,2-TCP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Properties of Functionalized Monomers and Copolymers :
- Star-shaped thiophene and pyrrole functionalized monomers, including derivatives of 2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one, have been synthesized for use in optoelectronic applications. These monomers exhibit properties suitable for electrochemical copolymerization, leading to copolymers with potential applications in electronic devices due to their electrochemical and conductivity properties (Ak & Toppare, 2009).
Synthesis of Complex Organic Compounds :
- This compound has been utilized as a precursor in the synthesis of complex organic compounds, such as dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate. The process demonstrates the versatility of this compound in synthesizing diverse organic molecules with potential pharmaceutical applications (Kalantari et al., 2006).
Development of Conducting Polymers :
- Research has focused on synthesizing conducting polymers based on derivatives of this compound. These polymers show promising electrical conductivity and thermal stability, making them suitable for applications in electronics and materials science (Pandule et al., 2014).
Crystal Structure Analysis :
- The crystal structures of derivatives of this compound have been studied, providing insights into their molecular configuration, which is essential for designing materials with specific properties (Silva et al., 2014).
Metal-Free Synthesis of Polysubstituted Pyrroles :
- This compound has been used in a metal-free method for synthesizing polysubstituted pyrrole derivatives. The process highlights its role in environmentally friendly chemistry and potential applications in synthesizing biologically active compounds (Kumar et al., 2017).
Electrochromic and Fluorescent Polymer Development :
- Research has been conducted on the development of electrochromic and fluorescent polymers based on derivatives of this compound. These polymers exhibit multielectrochromic behavior and are potential candidates for applications in display technologies and sensors (Cihaner & Algi, 2008).
properties
IUPAC Name |
2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NOS/c12-11(13,14)10(16)9-4-1-5-15(9)7-8-3-2-6-17-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXQRQZIVQRFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



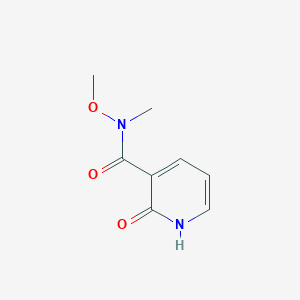

![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)

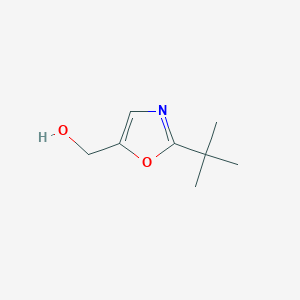
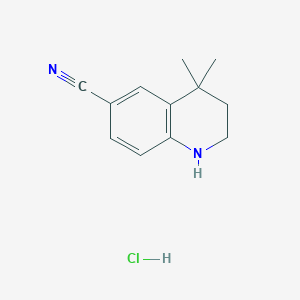
![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)
![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)
![N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide](/img/structure/B1446918.png)
